molecular formula C22H25N5O2 B2413142 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-acetylphenyl)acetamide CAS No. 1170436-13-1

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-acetylphenyl)acetamide

Cat. No.: B2413142
CAS No.: 1170436-13-1
M. Wt: 391.475
InChI Key: JNBQNFYRLKBJEB-UHFFFAOYSA-N
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Description

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-acetylphenyl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-acetylphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole is then functionalized with a piperazine moiety through nucleophilic substitution reactions. The final step involves the acylation of the piperazine derivative with 4-acetylphenylacetyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-acetylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound .

Scientific Research Applications

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-acetylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-acetylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, inhibiting their activity and leading to therapeutic effects. The piperazine moiety enhances the compound’s ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Pyren-1-yl)-1H-benzo[d]imidazol-1-yl)-ethyl-4-methyl benzenesulfonate
  • 4-((1H-Benzo[d]imidazol-2-yl)methoxy)coumarin derivatives
  • 2-[5-substituted-1-H-benzo(d)imidazol-2-yl sulfinyl]methyl-3-substituted quinazoline-4-(3H)-one derivatives

Uniqueness

Compared to similar compounds, 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-acetylphenyl)acetamide stands out due to its unique combination of the benzimidazole and piperazine moieties, which confer enhanced biological activity and improved pharmacokinetic properties .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-16(28)17-6-8-18(9-7-17)23-22(29)15-27-12-10-26(11-13-27)14-21-24-19-4-2-3-5-20(19)25-21/h2-9H,10-15H2,1H3,(H,23,29)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBQNFYRLKBJEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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